molecular formula C9H11Cl2N3O2 B13496728 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride

2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride

Cat. No.: B13496728
M. Wt: 264.11 g/mol
InChI Key: LECQJDZLICCMCY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves multicomponent reactions, oxidative coupling, and cyclocondensation reactions. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported to produce imidazo[1,2-a]pyridines in high yields under mild conditions . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-5-carboxylic acid derivatives, while reduction can produce various aminomethyl-substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-2, which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in various research applications .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-7(9(13)14)2-1-3-8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H

InChI Key

LECQJDZLICCMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)CN.Cl.Cl

Origin of Product

United States

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